JH-Xii-03-02

LRRK2 kinase inhibition PROTAC degrader Parkinson's disease

JH-Xii-03-02 uniquely combines dual kinase/scaffold elimination with perfect kinome selectivity (S(15)=0 across 468 kinases), making it the gold standard for LRRK2 research. Unlike inhibitors (MLi-2) that leave scaffolding intact, or other PROTACs (XL01126) with differing selectivity, JH-Xii-03-02 ensures complete LRRK2 removal at 1 μM (48 h). Use with MLi-2 to dissect catalytic vs. scaffolding roles in Parkinson's G2019S models. Benchmark for degrader optimization.

Molecular Formula C43H51N9O10
Molecular Weight 853.9 g/mol
Cat. No. B12381554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-Xii-03-02
Molecular FormulaC43H51N9O10
Molecular Weight853.9 g/mol
Structural Identifiers
SMILESCC1(CC1)OC2=CC3=C(C=C2)NN=C3C4=CC(=NC=N4)N5CCN(CC5)C(=O)CCOCCOCCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O
InChIInChI=1S/C43H51N9O10/c1-43(10-11-43)62-28-5-6-31-30(25-28)39(49-48-31)33-26-35(46-27-45-33)50-13-15-51(16-14-50)37(54)9-17-58-19-21-60-23-24-61-22-20-59-18-12-44-32-4-2-3-29-38(32)42(57)52(41(29)56)34-7-8-36(53)47-40(34)55/h2-6,25-27,34,44H,7-24H2,1H3,(H,48,49)(H,47,53,55)
InChIKeyXYGRYBJBOSXMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JH-Xii-03-02: A Highly Selective LRRK2 PROTAC Degrader for Parkinson's Disease Research Procurement


JH-Xii-03-02 (PubChem CID: 146552766) is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade leucine-rich repeat kinase 2 (LRRK2). The compound targets wild-type LRRK2 and the G2019S mutant, which is a major genetic risk factor for Parkinson's disease [1]. By simultaneously inhibiting LRRK2 kinase activity and eliminating its scaffolding function, JH-Xii-03-02 serves as a valuable chemical probe for studying LRRK2 biology and the pathophysiological roles of both its catalytic and non-catalytic functions [2].

Why LRRK2 Inhibitors and Other PROTACs Cannot Substitute for JH-Xii-03-02 in Targeted Degradation Studies


Generic substitution fails because LRRK2 possesses both kinase-dependent and scaffolding-dependent functions, and the pathogenic G2019S mutation enhances kinase activity [1]. Traditional LRRK2 inhibitors, such as MLi-2, block enzymatic activity but leave the scaffolding protein intact, potentially perpetuating disease-associated pathways [2]. While other PROTACs (e.g., XL01126) degrade LRRK2, they exhibit differing potency, selectivity, and pharmacokinetic profiles. JH-Xii-03-02 uniquely combines high kinome selectivity—defined by a KINOMEscan selectivity score S(15) = 0 across 468 kinases—with dual elimination of both LRRK2 kinase and scaffolding functions, ensuring that experimental outcomes are not confounded by off-target effects or residual scaffolding activity [3].

Quantitative Evidence Guide: Head-to-Head Performance of JH-Xii-03-02 vs. LRRK2 Inhibitors and PROTACs


Kinase Inhibition Potency: JH-Xii-03-02 Matches Best-in-Class LRRK2 Inhibitors While Offering Degradation

In vitro kinase inhibition assays demonstrate that JH-Xii-03-02 inhibits both wild-type and G2019S LRRK2 with an IC50 of 1 nM . This potency is comparable to the highly optimized LRRK2 inhibitor MLi-2, which exhibits an IC50 of 0.76 nM in purified kinase assays and 1.4 nM in cellular assays [1]. However, unlike MLi-2, JH-Xii-03-02 additionally degrades the LRRK2 protein, providing a more complete loss-of-function effect [2].

LRRK2 kinase inhibition PROTAC degrader Parkinson's disease

Unmatched Kinome Selectivity: S(15)=0 Across 468 Kinases

JH-Xii-03-02 exhibits exceptional kinome selectivity, as quantified by a KINOMEscan selectivity score of S(15) = 0 at 1 μM, indicating that no off-target kinase was inhibited by >85% across a panel of 468 kinases [1]. In contrast, the LRRK2 inhibitor GNE-7915 displays a selectivity of 1/187 kinases at 1 μM, while MLi-2 has >295-fold selectivity over 300 kinases but is not reported as an S(15) score [2][3]. This clean selectivity profile is critical for experiments where off-target kinase inhibition could confound phenotypic readouts.

Kinome selectivity KINOMEscan LRRK2 PROTAC

Degradation Efficacy vs. XL01126: Trade-off Between Potency and Selectivity

In mouse embryonic fibroblast (MEF) cells, treatment with 1 μM JH-Xii-03-02 for 48 hours results in nearly complete degradation of wild-type LRRK2 [1]. While precise DC50 values for JH-Xii-03-02 are not reported in the primary literature, the required concentration is higher than that of the VHL-based PROTAC XL01126, which achieves DC50 values of 15–72 nM with Dmax 82–90% [2]. However, XL01126's degradation potency is accompanied by ternary complex cooperativity (α=5.7) and oral bioavailability, whereas JH-Xii-03-02 prioritizes extreme kinome selectivity [3].

PROTAC degradation LRRK2 degrader DC50

Dual Mechanism: Degradation Eliminates Both Kinase and Scaffolding Functions of LRRK2

JH-Xii-03-02 induces cereblon-mediated degradation of LRRK2, leading to elimination of both the kinase active site and the protein's scaffolding domains [1]. In direct comparison, the parental LRRK2 inhibitor MLi-2 potently inhibits pSer935 phosphorylation (IC50 1.4 nM) but causes no LRRK2 degradation [2]. This mechanistic distinction is crucial because LRRK2's scaffolding interactions with Rab GTPases and other effectors may drive disease pathology independently of kinase activity [3].

PROTAC mechanism LRRK2 scaffolding function Targeted protein degradation

Optimal Use Cases for JH-Xii-03-02 in Parkinson's Disease and LRRK2 Biology Research


Dissecting Kinase-Dependent vs. Scaffolding-Dependent LRRK2 Functions

Use JH-Xii-03-02 in parallel with a selective LRRK2 kinase inhibitor (e.g., MLi-2) to differentiate phenotypes arising from enzymatic activity versus scaffolding interactions. The dual degradation mechanism of JH-Xii-03-02 ensures complete protein removal, enabling researchers to isolate the contribution of non-catalytic LRRK2 domains to cellular processes [1].

High-Confidence Target Validation in Parkinson's Disease Models

Employ JH-Xii-03-02 in cellular or ex vivo models of Parkinson's disease (e.g., LRRK2 G2019S MEFs or patient-derived neurons) to validate LRRK2 as a therapeutic target. The compound's exceptional kinome selectivity (S(15)=0 across 468 kinases) minimizes off-target confounding, ensuring that observed neuroprotective or phenotypic effects are genuinely LRRK2-dependent [2].

Structure-Activity Relationship (SAR) Studies of LRRK2 PROTACs

Utilize JH-Xii-03-02 as a reference compound in medicinal chemistry campaigns aimed at improving LRRK2 degrader properties. Its well-characterized degradation profile (near-complete at 1 μM, 48 h) and selectivity metrics provide a benchmark against which novel degrader candidates can be compared for potency, selectivity, and linker optimization [3].

Complementary Tool to XL01126 for Mode-of-Action Studies

Because JH-Xii-03-02 and XL01126 employ different E3 ligases (CRBN vs. VHL) and exhibit distinct selectivity/degradation trade-offs, they can be used in tandem to control for PROTAC-specific artifacts. Comparative studies using both degraders strengthen confidence in observed LRRK2 loss-of-function effects [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for JH-Xii-03-02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.